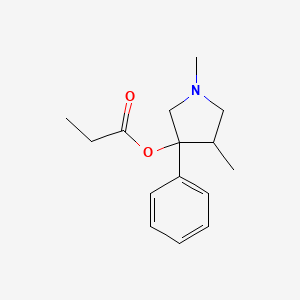![molecular formula C14H14O2S2 B14334921 2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol CAS No. 107777-29-7](/img/structure/B14334921.png)
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol is an organic compound characterized by the presence of two phenol groups connected via a sulfanylethylsulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol typically involves the reaction of 2-mercaptophenol with 2-chloroethyl sulfide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chloroethyl sulfide, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The sulfanylethylsulfanyl linkage may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptophenol: Shares the phenol and thiol functional groups but lacks the sulfanylethylsulfanyl linkage.
Hydroquinone: Contains two hydroxyl groups on a benzene ring but lacks the sulfur-containing linkage.
Thiophenol: Contains a thiol group attached to a benzene ring but lacks the additional phenol group and sulfanylethylsulfanyl linkage.
Uniqueness
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol is unique due to the presence of both phenol and sulfanylethylsulfanyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
107777-29-7 |
|---|---|
Formule moléculaire |
C14H14O2S2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyphenyl)sulfanylethylsulfanyl]phenol |
InChI |
InChI=1S/C14H14O2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2 |
Clé InChI |
DBXBUQCXHDEBQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)SCCSC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




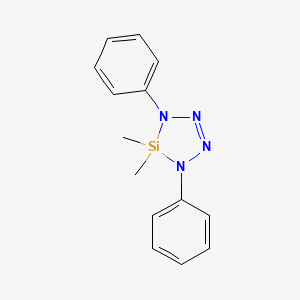
![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
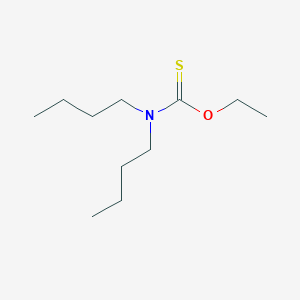
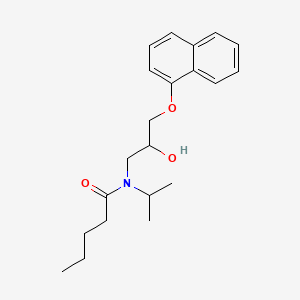
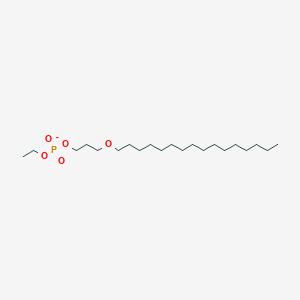
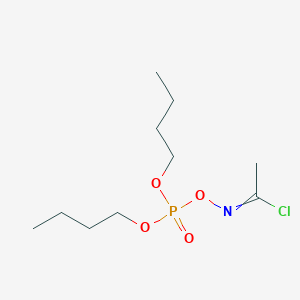



silane](/img/structure/B14334936.png)
